molecular formula C19H22N4O2 B2356751 N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide CAS No. 1775369-79-3

N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide

Cat. No.: B2356751
CAS No.: 1775369-79-3
M. Wt: 338.411
InChI Key: UACNDNMRXNGJQL-UHFFFAOYSA-N
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Description

N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
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Biological Activity

N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities, including potential therapeutic applications in various diseases. This compound is particularly noted for its interactions with biological systems, making it a subject of interest in pharmacological research.

Structure and Composition

The molecular formula of this compound is C19H22N4O2C_{19}H_{22}N_{4}O_{2} with a molecular weight of 342.40 g/mol. Its structure includes an indole core, a pyrrolidine ring, and a dimethylisoxazole moiety, contributing to its unique biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Indole Core : Using Fischer indole synthesis or cyclization methods.
  • Introduction of the Pyrrolidine Ring : Through nucleophilic substitution reactions.
  • Attachment of the Dimethylisoxazole Moiety : Via coupling reactions with appropriate precursors.
  • Final Coupling : Combining all components using coupling reagents like EDCI or DCC in basic conditions.

The compound exerts its biological effects by interacting with specific molecular targets, such as enzymes or receptors involved in disease pathways. For instance, it may inhibit enzymes linked to neurodegenerative diseases or modulate receptor activity to promote beneficial cellular responses.

Pharmacological Studies

Numerous studies have investigated the pharmacological potential of this compound:

Antiviral Activity

Research indicates that indole derivatives exhibit antiviral properties, potentially targeting viral replication mechanisms. The specific activity of this compound against various viruses remains to be fully elucidated but suggests a promising avenue for further exploration .

Anticancer Properties

Indole derivatives are known for their anticancer activities. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways and enzyme inhibition .

Selective Inhibition of Monoamine Oxidase B (MAO-B)

A related class of compounds has been identified as potent inhibitors of MAO-B, which plays a crucial role in neurodegenerative diseases like Parkinson's disease. Although specific data on this compound's MAO-B inhibition is limited, its structural similarity to known MAO-B inhibitors suggests potential activity .

Case Studies and Experimental Findings

StudyFindings
Study on Antimicrobial Activity The compound was screened against bacterial strains, showing moderate activity against MRSA with an MIC value indicating potential as an antimicrobial agent .
Neuroprotective Effects Analogous compounds demonstrated neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cell lines .
Cytotoxicity Assessments Evaluations indicated that while some derivatives exhibited cytotoxicity at higher concentrations, others showed selective toxicity towards cancer cells without affecting normal cells .

Properties

IUPAC Name

N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl]-1H-indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-12-17(13(2)25-22-12)11-23-8-6-16(10-23)21-19(24)15-3-4-18-14(9-15)5-7-20-18/h3-5,7,9,16,20H,6,8,10-11H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACNDNMRXNGJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(C2)NC(=O)C3=CC4=C(C=C3)NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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